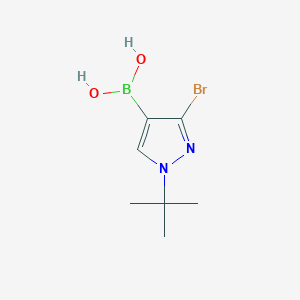

3-Bromo-1-tert-butylpyrazole-4-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-1-tert-butylpyrazole-4-boronic acid is a chemical compound with the CAS Number: 2377610-04-1 and a linear formula of C7H12BBrN2O2 . It’s used in diverse scientific research due to its unique properties, making it indispensable in synthesizing new organic compounds, drug discovery, and catalysis.

Molecular Structure Analysis

The IUPAC name for this compound is (3-bromo-1-(tert-butyl)-1H-pyrazol-4-yl)boronic acid . The InChI key is ZCGMGEHGCJIUKU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of the compound is 246.9 .科学的研究の応用

Intermediate in Medicinal Chemistry

One of the primary applications of 3-Bromo-1-tert-butylpyrazole-4-boronic acid is in medicinal chemistry as an intermediate for synthesizing various pharmacologically active compounds. For instance, it is utilized in the preparation of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, which are crucial intermediates in drug discovery projects. These compounds find applications in the development of new therapeutic agents due to their potential biological activities (Havel et al., 2018).

Synthesis of Luminescent Materials

Another significant application of 3-Bromo-1-tert-butylpyrazole-4-boronic acid is in the synthesis of luminescent materials. It serves as a key precursor in creating boron-dipyrromethene (BODIPY)-chromophore conjugates. These conjugates have diverse applications in optical materials and sensors due to their excellent luminescent properties. The compound enables the synthesis of ethynyl and ethynylphenyl bridged BODIPY–chromophore conjugates, demonstrating strong interactions and potential for energy transfer applications (Khan & Ravikanth, 2011).

Organometallic Chemistry and Cross-Coupling Reactions

In organometallic chemistry, 3-Bromo-1-tert-butylpyrazole-4-boronic acid is employed in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It acts as a boronic acid component, allowing for the efficient synthesis of complex organic frameworks. This utility is particularly important in the development of new catalysts, materials, and pharmaceuticals. The compound's role in facilitating the Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles highlights its versatility in synthesizing a wide range of aromatic and heteroaromatic compounds (Jedinák et al., 2017).

Advanced Material Synthesis

Furthermore, 3-Bromo-1-tert-butylpyrazole-4-boronic acid finds applications in the synthesis of advanced materials. Its utilization in the preparation of functionalized, water-soluble BODIPY derivatives underscores its importance in creating novel fluorescent probes for biological imaging and sensing applications. These water-soluble derivatives exhibit high fluorescence in aqueous environments, making them ideal for bioimaging applications (Li et al., 2008).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3-bromo-1-tert-butylpyrazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BBrN2O2/c1-7(2,3)11-4-5(8(12)13)6(9)10-11/h4,12-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGMGEHGCJIUKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1Br)C(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BBrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B2706841.png)

![(5R,8S)-N-(thiophen-2-ylmethyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2706843.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2706844.png)

![2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B2706846.png)

![N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2706849.png)